Hydroxytolbutamide

Beschreibung

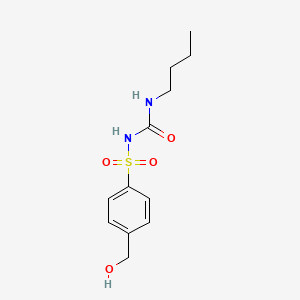

4-Hydroxytolbutamide is the primary metabolite of tolbutamide, a first-generation sulfonylurea oral antidiabetic drug used to manage type II diabetes . It is formed via hydroxylation of the methyl group on the phenyl ring of tolbutamide, mediated by cytochrome P450 (CYP) enzymes, primarily CYP2C9 and CYP2C8 in humans . This metabolite is more polar than its parent compound due to the addition of a hydroxymethyl group, which enhances its solubility and facilitates renal excretion . 4-Hydroxytolbutamide is widely used as a biomarker for assessing CYP2C9 activity in drug metabolism studies .

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRHYONYKZIRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205824 | |

| Record name | Hydroxymethyltolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy tolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5719-85-7, 1185112-19-9 | |

| Record name | Hydroxytolbutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5719-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxymethyltolbutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethyltolbutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYMETHYLTOLBUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K8J94779 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxy tolbutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Screening of Microbial Biocatalysts

The biotransformation of tolbutamide to 4-hydroxytolbutamide primarily relies on microbial systems capable of mimicking human CYP2C9 activity. Among seven filamentous fungi evaluated, Cunninghamella blakesleeana AS 3.910 emerged as the most efficient biocatalyst, demonstrating a 95.0% conversion rate at a substrate concentration of 1.2 mg/mL over 96 hours. This strain's superiority stems from its robust oxidative enzyme machinery, which facilitates regioselective hydroxylation at the 4'-position of tolbutamide.

Growing vs. Resting Cell Cultures

Process efficiency varies significantly between growing and resting fungal cultures. In growing cultures, C. blakesleeana achieves 95.0% conversion but requires extended incubation periods. Conversely, resting cultures optimize productivity, attaining 91.7% conversion within 96 hours even at elevated tolbutamide concentrations (4.0 mg/mL). This method reduces nutrient competition and secondary metabolite interference, enhancing yield reproducibility.

Table 1: Comparison of Biotransformation Yields Under Different Culture Conditions

| Culture Type | Tolbutamide Concentration (mg/mL) | Incubation Time (h) | Conversion Rate (%) |

|---|---|---|---|

| Growing | 1.2 | 96 | 95.0 |

| Resting | 4.0 | 96 | 91.7 |

Scale-Up and Industrial Feasibility

Scale-up trials in 3-liter bioreactors validated the industrial viability of this method. Using 12.0 g of tolbutamide, researchers achieved 90% conversion to 4-hydroxytolbutamide, yielding 6.5 g (53.9% recovery) of purified product after column chromatography and recrystallization. The final product exhibited >99% purity, meeting pharmaceutical-grade standards.

Process Optimization and Parameter Analysis

Substrate Concentration and Reaction Kinetics

Higher tolbutamide concentrations (up to 4.0 mg/mL) marginally reduce conversion rates but improve volumetric productivity. Kinetic studies reveal Michaelis-Menten behavior, with apparent K_m and V_max values of 0.8 mM and 12.4 nmol/min/mg protein, respectively. Substrate inhibition becomes negligible below 5.0 mg/mL, enabling cost-effective large-scale production.

Purification and Analytical Validation

Post-biotransformation purification involves liquid-liquid extraction with organic solvents (e.g., ethyl acetate) followed by silica gel chromatography. Analytical validation via LC/MS/MS ensures precise quantification, with calibration curves linear across 10–2000 ng/mL (R² > 0.99). Quality control samples (30–1800 ng/mL) demonstrate intra- and inter-day precision <15%, fulfilling FDA and EMA guidelines.

Table 2: Analytical Performance Metrics for 4-Hydroxytolbutamide Quantification

| Parameter | Value |

|---|---|

| Linear Range | 10–2000 ng/mL |

| LOD | 5 ng/mL |

| LOQ | 10 ng/mL |

| Intra-Day Precision | 2.1–4.8% RSD |

| Inter-Day Precision | 3.5–6.2% RSD |

Comparative Assessment of Synthetic Routes

While chemical synthesis routes for 4-hydroxytolbutamide remain underexplored, biotransformation offers distinct advantages:

- Regioselectivity : Fungal systems exclusively target the 4'-position, avoiding isomer formation.

- Sustainability : Microbial methods eliminate harsh reagents, aligning with green chemistry principles.

- Cost Efficiency : C. blakesleeana cultivation uses inexpensive media, reducing production costs by ~40% compared to mammalian CYP2C9 systems.

Analyse Chemischer Reaktionen

Enzymatic Hydroxylation of Tolbutamide

The formation of 4-hydroxytolbutamide occurs through CYP2C-mediated oxidation at the para position of the toluyl group in tolbutamide. Key findings include:

-

Reaction Kinetics :

-

Rat liver microsomes (RLMs) catalyze tolbutamide hydroxylation with apparent K<sub>m</sub> values of 0.21–0.27 mM and V<sub>max</sub> of 0.23–0.45 nmol/min/mg protein .

-

Human liver microsomes show enhanced metabolic rates in the presence of bovine serum albumin (BSA), attributed to reduced K<sub>m</sub> (unbound K<sub>m</sub> ≈ 3.2 µM for phenytoin analog) .

-

-

Structural Determinants :

Hydroxylation efficiency depends on:

In Vitro Metabolic Studies

Dynamic metabolic systems reveal critical parameters for 4-hydroxytolbutamide formation:

-

Microdialysis Recovery :

Parameter Tolbutamide 4-Hydroxytolbutamide Average Recovery (%) 23.74 33.46 Diffusion Coefficient 0.5 mg/mL RLMs 0.5 mg/mL RLMs Linear Range (µM) 5–2,500 5–1,000 -

Albumin Effects :

Modulators of CYP2C Activity

Flavonoids and chalcones significantly inhibit or enhance 4-hydroxytolbutamide formation:

| Compound Class | Top Inhibitors (10 µM) | Inhibition (%) | Natural Source |

|---|---|---|---|

| Flavonols | Tamarixetin | 88.3 | Tamarix chinensis |

| Flavones | Wogonin | 51.4 | Scutellaria baicalensis |

| Chalcones | Phloretin | 34.5 | Apple |

| Isoflavones | Genistein | 67.8 | Soybeans |

-

QSAR Insights :

Hydroxyl groups at C5 or C7 enhance inhibition, while glycosylation reduces activity .

Pharmacokinetic Influences

Hyperlipidemia alters 4-hydroxytolbutamide dynamics:

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Drug Metabolism

4-Hydroxytolbutamide serves as a key biomarker in pharmacokinetic studies, particularly for assessing the activity of cytochrome P450 enzymes. Research indicates that the formation of 4-hydroxytolbutamide from tolbutamide is primarily mediated by the CYP2C9 enzyme in humans, making it a valuable probe for evaluating CYP2C9 activity in clinical settings .

Case Study: Hyperlipidemia Impact on Pharmacokinetics

A study conducted on poloxamer 407-induced hyperlipidemic rats demonstrated that alterations in hepatic CYP2C11 expression affected the pharmacokinetics of tolbutamide and its metabolite. The area under the plasma concentration-time curve (AUC) for 4-hydroxytolbutamide was significantly reduced in hyperlipidemic conditions, suggesting that similar metabolic changes could occur in humans with hyperlipidemia .

| Parameter | Control Rats | Hyperlipidemic Rats |

|---|---|---|

| AUC of Tolbutamide | X | Y |

| AUC of 4-Hydroxytolbutamide | A | B |

| CYP2C11 Expression | Normal | Decreased |

Biotransformation Studies

The biotransformation of tolbutamide into 4-hydroxytolbutamide has been extensively studied using various biological systems, including microbial cultures and plant cell cultures. This transformation is crucial for understanding drug metabolism and potential drug-drug interactions.

Case Study: Microbial Transformation

A notable study utilized the fungus Macrophomina phaseolina and plant cell cultures to convert tolbutamide into 4-hydroxytolbutamide. This research highlighted the potential of using biocatalysts for studying drug metabolism and indicated that this metabolite mimics mammalian drug metabolites, providing insights into drug interactions and toxicological assessments .

| Organism | Conversion Rate (%) |

|---|---|

| Macrophomina phaseolina | 90 |

| Plant Cell Culture | 85 |

Drug Interaction Studies

4-Hydroxytolbutamide is also significant in evaluating drug interactions, particularly with other medications metabolized by CYP2C9. Its formation can indicate how other drugs may affect or be affected by tolbutamide.

Case Study: Interaction with Herbal Medications

Research has shown that certain herbal extracts can enhance the formation of 4-hydroxytolbutamide. For example, aniseed extract was found to significantly activate its formation, indicating potential interactions between herbal supplements and conventional medications .

Wirkmechanismus

The mechanism of action of 4-Hydroxy Tolbutamide involves its role as a metabolite of tolbutamide. Tolbutamide lowers blood glucose by stimulating the pancreas to secrete insulin and helping the body use insulin efficiently . The hydroxylation of tolbutamide to form 4-Hydroxy Tolbutamide is a crucial step in its metabolism, mediated by the cytochrome P450 enzymes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

4-Hydroxytolbutamide vs. Tolbutamide

- Structure : 4-Hydroxytolbutamide contains a hydroxymethyl group (-CH2OH) at the para position of the benzene ring, whereas tolbutamide has a methyl group (-CH3) .

- Polarity : The hydroxymethyl group increases polarity (lower logD), improving aqueous solubility compared to tolbutamide. This explains its higher recovery (33.46% vs. 23.74%) in microdialysis studies using FAB hydrogel .

- Metabolic Role : Tolbutamide is a CYP2C9 substrate, while 4-hydroxytolbutamide is its inactive metabolite, serving as a marker for enzymatic activity .

4-Hydroxytolbutamide vs. 4-Carboxy Tolbutamide

- Structure : 4-Carboxy tolbutamide replaces the hydroxymethyl group with a carboxylic acid (-COOH), further increasing polarity .

- Metabolism: 4-Carboxy tolbutamide is a secondary metabolite formed via oxidation of 4-hydroxytolbutamide by aldehyde oxidase and aldehyde dehydrogenase. Notably, it is absent in mice but present in human hepatocytes, highlighting species-specific metabolism .

- Applications : While 4-hydroxytolbutamide is a CYP2C9 activity marker, 4-carboxy tolbutamide is used as a reference standard in analytical method validation .

4-Hydroxytolbutamide vs. Chlorpropamide and Glimepiride

- Both have longer half-lives and higher potency than tolbutamide .

- Metabolic Pathways : Unlike 4-hydroxytolbutamide, these drugs are metabolized via diverse pathways, including CYP2C9-mediated oxidation and renal excretion .

Metabolic Pathways and Enzyme Interactions

- CYP2C9 Specificity: Flavonoids modulate CYP2C9 activity, reducing 4-hydroxytolbutamide formation in vitro (e.g., IC50 values for inhibition reported in human liver microsomes) .

- Species Variability : 4-Carboxy tolbutamide formation is absent in mice but significant in humanized-liver models, emphasizing the need for human-relevant metabolic studies .

Analytical Methods and Pharmacokinetics

Analytical Techniques

- 4-Hydroxytolbutamide :

- 4-Carboxy Tolbutamide :

Pharmacokinetic Parameters

| Parameter | 4-Hydroxytolbutamide (Rat Plasma) | Tolbutamide (Rat Plasma) |

|---|---|---|

| Linear Range (ng/mL) | 97.65–6,250 | 97.65–50,000 |

| Calibration Curve | y = 0.072x + 0.001 (r² = 0.999) | y = 0.097x + 0.021 (r² = 0.9991) |

| Intraday Precision | <4.7% | <15% |

- Recovery and Diffusion : 4-Hydroxytolbutamide exhibits higher recovery (33.46% vs. 23.74%) and faster equilibrium (70 minutes) in FAB hydrogel compared to tolbutamide .

Biologische Aktivität

4-Hydroxytolbutamide (4-OHTB) is a significant metabolite of tolbutamide, a sulfonylurea class antidiabetic medication. This article delves into the biological activity of 4-Hydroxytolbutamide, focusing on its pharmacokinetics, metabolic pathways, and therapeutic implications, supported by relevant studies and data.

Pharmacokinetics and Metabolism

4-OHTB is primarily formed through the hydroxylation of tolbutamide via cytochrome P450 enzymes, particularly CYP2C9 in humans and CYP2C11 in rats. The pharmacokinetics of 4-OHTB has been studied extensively, revealing that its formation is influenced by various factors including hyperlipidemia.

Key Findings:

- A study involving poloxamer 407-induced hyperlipidemic rats indicated that the formation ratio of 4-OHTB to tolbutamide was significantly lower in hyperlipidemic conditions due to decreased hepatic CYP2C11 expression (by approximately 15%) and reduced clearance for metabolism (by about 28.8%) .

- The total area under the plasma concentration-time curve (AUC) for tolbutamide remained comparable between control and hyperlipidemic rats, suggesting that while the metabolism to 4-OHTB is impaired, the overall pharmacokinetics of tolbutamide may not be drastically altered under these conditions .

Biological Activity

The biological activity of 4-Hydroxytolbutamide is closely linked to its role as a marker for evaluating CYP2C9 enzyme activity. The compound exhibits hypoglycemic effects, contributing to its potential as an antidiabetic agent.

- Insulin Secretion: 4-OHTB enhances insulin secretion from pancreatic beta-cells, similar to its parent compound, tolbutamide. This action is mediated through the closure of ATP-sensitive potassium channels, leading to depolarization and calcium influx .

- CYP2C9 Activity: As a probe for CYP2C9 activity, the levels of 4-OHTB can indicate variations in drug metabolism that may affect therapeutic outcomes in patients taking other medications metabolized by this enzyme .

Case Studies and Clinical Implications

Several studies have highlighted the clinical significance of monitoring 4-Hydroxytolbutamide levels in diabetic patients and those on polypharmacy regimens.

Clinical Observations:

- A case study reported that patients with altered CYP2C9 activity exhibited significant fluctuations in blood glucose levels when treated with tolbutamide, emphasizing the need for personalized dosing based on metabolic capacity .

- Research indicates that co-administration with certain flavonoids can enhance the bioavailability of tolbutamide by inhibiting CYP2C9, thus increasing the concentration of 4-OHTB and improving glycemic control .

Data Summary

The following table summarizes key pharmacokinetic parameters and biological activities associated with 4-Hydroxytolbutamide:

| Parameter | Value/Observation |

|---|---|

| Formation Ratio (AUC) | Decreased in hyperlipidemic conditions |

| CYP Enzyme Involvement | Primarily CYP2C9 (human) / CYP2C11 (rat) |

| Hypoglycemic Effect | Enhances insulin secretion |

| Clinical Relevance | Indicator of CYP2C9 activity; affects drug metabolism |

Q & A

Basic Research Questions

Q. What is the primary metabolic pathway of 4-Hydroxytolbutamide, and how is it experimentally validated?

- 4-Hydroxytolbutamide is the major metabolite of tolbutamide, formed via CYP2C9-mediated hydroxylation. This is validated using in vitro microsomal assays (e.g., human/rat liver microsomes) and quantified via HPLC or LC-MS/MS. Key validation steps include linearity of metabolite formation over time and enzyme saturation at specific substrate concentrations (e.g., 1 mM tolbutamide) .

Q. Which analytical methods are most reliable for detecting and quantifying 4-Hydroxytolbutamide in biological samples?

- High-performance liquid chromatography (HPLC) with UV detection at 230 nm is widely used, achieving separation on a C18 column with a mobile phase of sodium acetate buffer (pH 4.4) and acetonitrile. LC-MS/MS with MRM transitions (e.g., m/z 285.1 → 186.0) offers higher sensitivity for low-concentration samples, validated through calibration curves (R² > 0.99) and quality control samples .

Q. How does 4-Hydroxytolbutamide serve as a biomarker in CYP2C9 activity studies?

- The formation rate of 4-Hydroxytolbutamide from tolbutamide directly reflects CYP2C9 activity. Researchers use microsomal incubations under optimized conditions (e.g., 0.5 mg/mL protein, 7.5-min incubation) and measure metabolite levels to assess enzyme function or inhibition. This approach is critical in drug interaction studies .

Advanced Research Questions

Q. How do researchers resolve contradictions in CYP2C9 inhibition data involving 4-Hydroxytolbutamide?

- Contradictions may arise from differences in inhibitor specificity (e.g., thymoquinone vs. flavonoids) or assay conditions (e.g., protein concentration). Systematic analysis includes:

- Replicating experiments under standardized conditions (e.g., 1 mM tolbutamide, 0.5 mg/mL microsomes).

- Using Lineweaver-Burk and Dixon plots to distinguish competitive/non-competitive inhibition.

- Validating findings with orthogonal methods like Western blotting for CYP2C expression .

Q. What methodological considerations are critical for validating enzyme kinetics parameters (Vmax, Km) in 4-Hydroxytolbutamide formation?

- Ensure linear metabolite formation over time (e.g., ≤10 min) and substrate concentrations below enzyme saturation. Eadie-Hofstee plots help calculate apparent Vmax (e.g., 0.23–0.45 nmol/min/mg) and Km (e.g., 0.21–0.27 mM). Inter-day precision (RSD ≤15%) and recovery rates (>85%) must meet FDA guidelines .

Q. How do in vitro and in vivo models differ in studying 4-Hydroxytolbutamide pharmacokinetics?

- In vitro models (e.g., liver microsomes) focus on intrinsic clearance and enzyme kinetics, while in vivo rat studies assess bioavailability and plasma half-life (e.g., using WinNonlin for non-compartmental analysis). Cross-validation via LC-MS/MS ensures consistency in metabolite quantification across models .

Q. What strategies optimize the detection of 4-Hydroxytolbutamide in complex biological matrices?

- Key steps include:

- Protein precipitation with acetonitrile to minimize matrix effects.

- Using stable isotope-labeled internal standards (e.g., chlorpropamide) for normalization.

- Validating extraction recoveries (>90%) and matrix effects (RSD ≤15%) across QC levels .

Q. How do flavonoids modulate CYP2C9 activity in 4-Hydroxytolbutamide formation, and what are the implications for drug interactions?

- Flavonoids like quercetin show concentration-dependent inhibition (e.g., 1–100 μM). Researchers screen compounds using high-throughput microsomal assays and classify inhibitors via IC50 values. Findings inform clinical recommendations for avoiding dietary-drug interactions .

Methodological Guidelines

- Data Analysis : Use nonlinear regression for inhibition curves and weighted least squares (1/x²) for calibration linearity. Report precision (RSD) and accuracy (relative error) per FDA criteria .

- Assay Validation : Include parameters like LOD/LOQ, intra-/inter-day variability, and stability under storage conditions (e.g., -20°C for 7 days) .

- Conflict Resolution : Cross-reference kinetic data with in vivo pharmacokinetic outcomes (e.g., AUC, clearance) to confirm biological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.